(4-(6-(1H-吡咯-1-基)嘧啶-4-基)哌嗪-1-基)(2,6-二氟苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several structural components that are common in medicinal chemistry, including a pyrrole ring, a pyrimidine ring, a piperazine ring, and a phenyl ring with two fluorine substituents . These components are often found in compounds with diverse biological activities.
Molecular Structure Analysis
The compound’s structure includes a pyrrole ring, which is a five-membered ring with one nitrogen atom; a pyrimidine ring, which is a six-membered ring with two nitrogen atoms; a piperazine ring, which is a six-membered ring with two nitrogen atoms; and a phenyl ring, which is a six-membered carbon ring with two fluorine atoms attached .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could contribute to its solubility in polar solvents .科学研究应用
代谢和药代动力学
化合物“(4-(6-(1H-吡咯-1-基)嘧啶-4-基)哌嗪-1-基)(2,6-二氟苯基)甲酮”的代谢和药代动力学已被研究。Sharma 等人。(2012) 检查了与该化合物密切相关的二肽基肽酶 IV 抑制剂在大鼠、狗和人体内的分布。该研究详细说明了该化合物的吸收、代谢和消除途径,重点介绍了其吸收迅速和涉及羟基化、酰胺水解、N-脱烷基化和其他代谢途径的主要代谢。该研究详细了解了这类化合物的药代动力学行为 (Sharma 等人,2012)。
拮抗剂特性和分子相互作用
另一条研究途径涉及结构相似的化合物与特定受体的分子相互作用。Shim 等人。(2002) 讨论了 CB1 大麻素受体的强效和选择性拮抗剂的分子相互作用。该研究提供了对该化合物的构象动力学及其结合亲和力的见解,有助于理解此类化合物的拮抗剂特性 (Shim 等人,2002)。
抗菌和抗癌特性
类似化合物的潜在抗菌和抗癌特性一直是关注的重点。Hafez 等人。(2016) 合成了一系列显示出对各种菌株和癌细胞系有希望的结果的新型化合物,表明这类化合物在治疗感染和癌症中具有治疗潜力 (Hafez、El-Gazzar 和 Al-Hussain,2016)。
瞬时受体电位香草素 4 (TRPV4) 拮抗剂
在疼痛治疗方面,Tsuno 等人。(2017) 确定了一系列化合物作为选择性 TRPV4 通道拮抗剂。这些化合物在动物模型中显示出镇痛作用,表明它们在疼痛管理中的潜在应用 (Tsuno 等人,2017)。
合成与表征
这些化合物的合成和结构表征对于了解它们的特性和潜在应用至关重要。Patel 等人。(2011) 和其他人的研究集中于合成各种衍生物并分析它们的结构,这对于进一步的药理学研究至关重要 (Patel、Agravat 和 Shaikh,2011)。
作用机制
属性
IUPAC Name |
(2,6-difluorophenyl)-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5O/c20-14-4-3-5-15(21)18(14)19(27)26-10-8-25(9-11-26)17-12-16(22-13-23-17)24-6-1-2-7-24/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEORQAGXTHZXPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。